molecular formula C10H5Cl2NO2S B2643812 2-(2,6-Dichlorophenyl)-1,3-thiazole-5-carboxylic acid CAS No. 1094320-68-9

2-(2,6-Dichlorophenyl)-1,3-thiazole-5-carboxylic acid

Cat. No.: B2643812
CAS No.: 1094320-68-9
M. Wt: 274.12
InChI Key: CYAQBLXUIKZTRB-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-(2,6-dichlorophenyl)-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2NO2S/c11-5-2-1-3-6(12)8(5)9-13-4-7(16-9)10(14)15/h1-4H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYAQBLXUIKZTRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=NC=C(S2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dichlorophenyl)-1,3-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-dichlorobenzaldehyde with thiourea in the presence of a base, followed by oxidation to form the thiazole ring. The carboxylic acid group can be introduced through subsequent reactions, such as carboxylation or hydrolysis of an ester intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichlorophenyl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity:
Research has shown that derivatives of 2-(2,6-dichlorophenyl)-1,3-thiazole-5-carboxylic acid exhibit potent antitumor properties. For instance, a study identified several derivatives that demonstrated strong inhibitory activity against p38α MAPK, a target associated with cancer progression. Compounds synthesized from this scaffold showed high cytotoxicity against various cancer cell lines (A549, MCF-7, HCT-116) with IC50 values significantly lower than those of reference drugs like 5-fluorouracil (5-FU) .

Mechanisms of Action:
The antitumor mechanism includes DNA damage induction and cell cycle arrest at different phases (S phase for MCF-7 and G0-G1/G2-M for HCT-116). This suggests that the compound may interact with DNA or associated proteins, leading to apoptosis in cancer cells .

Biological Research

Enzyme Inhibition Studies:
The compound has been utilized in studies focusing on enzyme inhibition and protein-ligand interactions. Its structure allows it to serve as a valuable tool in understanding the mechanisms of various biological processes and the development of enzyme inhibitors .

Antimicrobial Properties:
Recent studies have also explored the antimicrobial efficacy of thiazole derivatives. The compound has shown potential against several microbial strains, indicating its applicability in developing new antimicrobial agents .

Material Sciences

Specialty Chemicals Production:
In industrial applications, this compound is used as a building block for synthesizing specialty chemicals with unique properties. Its derivatives are explored for their roles in creating advanced materials with tailored functionalities .

Data Table: Summary of Biological Activities

Compound Target IC50 (µM) Effect
5-(2,6-Dichlorophenyl)-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-7-carboxylic acidp38α MAPK<10High inhibition
This compound derivativeMCF-7 (breast cancer)12Induces apoptosis
This compound derivativeHCT-116 (colon cancer)15Cell cycle arrest

Case Study 1: Anticancer Activity

In a systematic evaluation of novel thiazole derivatives based on the structure of this compound, researchers found that certain compounds exhibited high antiproliferative potency comparable to established chemotherapeutics. The study employed a combinatorial chemical approach to synthesize these derivatives and assess their biological activities against leukemia cells .

Case Study 2: Enzyme Interaction

Another study focused on the interaction between thiazole derivatives and specific enzyme targets. The binding affinity and inhibition kinetics were characterized using biochemical assays. The results indicated that modifications to the thiazole ring significantly influenced enzyme binding and activity .

Mechanism of Action

The mechanism of action of 2-(2,6-Dichlorophenyl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The dichlorophenyl group can enhance binding affinity to certain enzymes or receptors, while the thiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns on the Phenyl Ring

Fluorine vs. Chlorine Substitution
  • Compound: 2-(2,6-Difluorophenyl)-1,3-thiazole-5-carboxylic acid Molecular Formula: C₁₁H₇F₂NO₂S Key Differences:
  • Fluorine atoms replace chlorine, reducing steric bulk and increasing electronegativity.
  • May improve metabolic stability compared to chlorine due to stronger C–F bonds .
Positional Isomerism
  • Compound : 2-(2,4-Dichlorophenyl)-1,3-thiazole-5-carboxylic acid
    • Key Differences :
  • Chlorine substituents at positions 2 and 4 (vs. 2 and 6) alter electronic distribution and steric interactions.
  • This positional isomerism could reduce binding affinity to targets requiring symmetric substitution .

Modifications on the Thiazole Ring

Carboxylic Acid Position
  • Compound : 2-(2,6-Dichlorophenyl)-1,3-thiazole-4-carboxylic acid
    • Key Differences :
  • Carboxylic acid at position 4 (vs. 5) changes hydrogen-bonding geometry.
  • May reduce acidity (pKa) due to altered resonance stabilization .
Methyl Substitution
  • Compound: 2-(2,6-Dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid Molecular Formula: C₁₂H₉Cl₂NO₂S Key Differences:
  • Addition of a methyl group at position 4 increases lipophilicity (logP ~2.8 vs. ~2.3 for the parent compound).

Heterocycle Replacement

Isoxazole vs. Thiazole
  • Compound: 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid Molecular Formula: C₁₁H₇Cl₂NO₃ Key Differences:
  • Isoxazole replaces thiazole, altering electronic properties (oxygen vs. sulfur).
  • Reduced hydrogen-bond acceptor capacity due to fewer electronegative atoms .

Functional Group Additions

Methylene Linker
  • Compound: 2-[(2,6-Dichlorophenyl)methyl]-1,3-thiazole-5-carboxylic acid Molecular Formula: C₁₂H₉Cl₂NO₂S Key Differences:
  • A methylene bridge between the phenyl and thiazole groups increases conformational flexibility.
  • May improve binding to flexible enzyme active sites but reduce metabolic stability .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Implications
This compound C₁₁H₇Cl₂NO₂S 288.15 Cl at 2,6; COOH at 5 Anti-inflammatory, enzyme inhibition
2-(2,6-Difluorophenyl)-1,3-thiazole-5-carboxylic acid C₁₁H₇F₂NO₂S 267.24 F at 2,6; COOH at 5 Enhanced metabolic stability
2-(2,6-Dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid C₁₂H₉Cl₂NO₂S 302.18 Cl at 2,6; CH₃ at 4; COOH at 5 Increased lipophilicity
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid C₁₁H₇Cl₂NO₃ 296.09 Isoxazole ring; Cl at 2,6; COOH at 4 Reduced hydrogen bonding

Research Findings and Implications

  • Bioactivity : Thiazole-carboxylic acids with dichlorophenyl groups show promise in targeting cyclooxygenase (COX) enzymes, similar to Diclofenac derivatives .
  • Structure-Activity Relationships (SAR) :
    • Chlorine atoms enhance binding to hydrophobic pockets but may increase toxicity.
    • Fluorine substitutions balance electronegativity and metabolic stability .
    • Methyl groups improve bioavailability but require formulation optimization for solubility .

Biological Activity

2-(2,6-Dichlorophenyl)-1,3-thiazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, particularly its anticancer, antimicrobial, and antioxidant activities, supported by relevant studies and data.

Chemical Structure and Synthesis

The compound features a thiazole ring substituted with a dichlorophenyl group and a carboxylic acid functional group. Its synthesis typically involves standard organic reactions such as condensation and cyclization techniques.

Anticancer Activity

Recent studies highlight the compound's potential as an anticancer agent. A series of derivatives, including those based on this compound, have been evaluated for their cytotoxic effects against various cancer cell lines.

Case Study: p38α MAPK Inhibition

A study identified derivatives of this compound as potent inhibitors of the p38α MAPK pathway. Compounds demonstrated over 70% inhibition in vitro against this kinase, which is crucial in cancer progression. The most active derivatives showed IC50 values significantly lower than standard chemotherapeutics such as 5-fluorouracil (5-FU) .

CompoundIC50 (µM)Cancer Cell LineMechanism of Action
810MCF-7p38α MAPK inhibition
94HCT-116DNA binding & apoptosis induction

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. In vitro studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicates that the presence of the thiazole moiety enhances its antibacterial efficacy.

Example Findings

In a systematic evaluation of various thiazole derivatives:

  • Compounds with electron-withdrawing groups on the phenyl ring showed enhanced activity against resistant strains of Staphylococcus aureus .
  • The compound's derivatives were effective in inhibiting biofilm formation, a critical factor in chronic infections.

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using DPPH radical scavenging assays. Results indicated that the compound possesses significant radical scavenging ability comparable to established antioxidants like ascorbic acid.

DPPH Scavenging Activity Results

CompoundScavenging Activity (%)
This compound87.7%
Ascorbic Acid88.6%

Mechanistic Insights

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Anticancer Mechanism : Induction of apoptosis via cell cycle arrest at various phases (S phase in MCF-7 cells and G0-G1 in HCT-116 cells) was observed .
  • Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis and interference with metabolic pathways have been proposed based on SAR studies .
  • Antioxidant Mechanism : The ability to donate electrons and stabilize free radicals contributes to its antioxidant properties .

Q & A

Basic Research Questions

Q. What synthetic routes are employed for the preparation of 2-(2,6-dichlorophenyl)-1,3-thiazole-5-carboxylic acid, and how is its structure confirmed?

  • Methodological Answer : The compound is synthesized via cyclocondensation reactions involving 2,6-dichlorophenyl precursors and thiazole-forming reagents (e.g., thiourea derivatives). Post-synthesis, structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS). For example, IR can validate the carboxylic acid (-COOH) and thiazole ring vibrations, while NMR confirms substitution patterns on the aromatic rings .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s purity and stability?

  • Methodological Answer :

  • Purity : High-performance liquid chromatography (HPLC) with UV detection at λ = 254 nm is standard. A retention time comparison against a reference standard ensures purity (>98%).
  • Stability : Accelerated stability studies (40°C/75% RH for 6 months) combined with liquid chromatography-mass spectrometry (LC-MS) monitor degradation products, such as decarboxylated derivatives .

Q. What are the key physicochemical properties (e.g., solubility, lipophilicity) of this compound, and how are they determined?

  • Methodological Answer :

  • Lipophilicity : Calculated using the SwissADME tool, which predicts logP values. Experimental validation involves shake-flask partitioning (octanol/water system).
  • Solubility : Measured via equilibrium solubility assays in phosphate-buffered saline (PBS, pH 7.4) and dimethyl sulfoxide (DMSO).
  • Data Table :
PropertyValue (Predicted/Experimental)Reference Compound (Celecoxib)
LogP3.2 (Predicted)3.5
Aqueous Solubility (µg/mL)12.5 ± 1.8 (pH 7.4)8.3 ± 0.9

Advanced Research Questions

Q. How can reaction conditions (e.g., solvent, temperature) be optimized to improve the yield of this compound?

  • Methodological Answer : A factorial design of experiments (DoE) evaluates variables:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
  • Temperature : Optimal yields (75–80%) occur at 80–100°C, balancing reaction rate and byproduct formation.
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) may accelerate thiazole ring formation. Post-reaction, recrystallization in ethanol removes unreacted precursors .

Q. What computational strategies are used to predict the drug-likeness and pharmacokinetic profile of this compound?

  • Methodological Answer :

  • ADME Prediction : SwissADME or ADMETlab 2.0 models assess absorption, distribution, metabolism, and excretion. Key parameters include:
  • Bioavailability Score : Calculated from topological polar surface area (TPSA < 140 Ų preferred).
  • CYP450 Inhibition : Molecular docking against CYP3A4 and CYP2D6 isoforms.
  • Data Table :
ParameterPrediction
TPSA78.5 Ų
CYP3A4 InhibitionModerate (Ki = 5.2 µM)
Plasma Protein Binding89%

Q. How does the thiazole-carboxylic acid scaffold influence anti-inflammatory activity compared to celecoxib?

  • Methodological Answer : In vitro cyclooxygenase-2 (COX-2) inhibition assays (e.g., ELISA-based) compare IC₅₀ values. The thiazole ring’s electron-withdrawing effects enhance COX-2 selectivity, while the carboxylic acid group improves solubility for in vivo efficacy. For example, IC₅₀ = 0.8 µM (test compound) vs. 0.05 µM (celecoxib), suggesting structural modifications (e.g., methyl ester prodrugs) may bridge potency gaps .

Q. What analytical challenges arise in detecting tautomeric forms of this compound, and how are they resolved?

  • Methodological Answer : Thione-thiol tautomerism in the thiazole ring is studied via:

  • Solid-State NMR : Differentiates tautomers by ¹³C chemical shifts (e.g., C=S vs. C-SH).
  • X-ray Crystallography : Resolves bond lengths (C-S = 1.67 Å in thione vs. 1.82 Å in thiol).
  • Theoretical Calculations : Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level predicts tautomer stability .

Contradictions and Limitations in Current Evidence

  • Synthetic Yields : reports 75–80% yields, but scalability to multi-gram scales is unverified. Pilot-scale reactions may require flow chemistry setups to maintain efficiency.
  • Biological Data : Predicted COX-2 inhibition ( ) lacks validation in animal models, necessitating murine inflammation studies (e.g., carrageenan-induced paw edema).

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